molecular formula C10H10ClNO B022244 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine CAS No. 74405-07-5

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Cat. No. B022244
CAS RN: 74405-07-5
M. Wt: 195.64 g/mol
InChI Key: FKSOZOHKBSIGTI-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a chemical compound with the CAS Number: 74405-07-5 . It has a molecular weight of 195.65 . The IUPAC name for this compound is 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine .


Synthesis Analysis

The synthesis of 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine has been described in various studies . For example, one study discusses new rearrangement modes in the reaction of 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine with various α- and/or γ-substituted pyridine N-oxides .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is C10H10ClNO . The InChI Code for this compound is 1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 .


Chemical Reactions Analysis

The reaction of 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine with various α- and/or γ-substituted pyridine N-oxides has been studied . The benzoxazine moiety was introduced into the side chain and/or β-position of the pyridine ring, in addition to the α-position .

Scientific Research Applications

Antifungal Agents in Agriculture

The derivatives of 2,2-dimethyl-2H-chromene, which share a similar structural motif with 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine, have been explored for their potential as antifungal agents . These compounds have shown promising results against a variety of phytopathogenic fungi, suggesting that the benzoxazine derivatives could also be effective in this field. The research indicates that these compounds could serve as environmentally friendly and effective fungicides, offering an alternative to traditional chemicals that may lead to resistance and environmental pollution.

Botanical Fungicides

Continuing from the antifungal application, the low toxicity and high efficacy of these compounds make them suitable candidates for botanical fungicides . They could potentially replace more harmful fungicides currently in use, reducing the environmental impact and improving the safety of agricultural products.

Pharmaceutical Chemistry

The chromene skeleton, which is closely related to the benzoxazine ring, is known for its wide range of biological activities. It serves as a fundamental structure for various natural and synthetic molecules with pharmacological properties . This suggests that 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine could be a valuable scaffold in the development of new therapeutic agents.

Antimicrobial and Antioxidant Applications

Chromenes are recognized for their antimicrobial and antioxidant activities . By extension, the benzoxazine derivatives could be researched for their potential in these areas, contributing to the development of new antimicrobial agents that could combat drug-resistant strains and antioxidants that could mitigate oxidative stress-related diseases.

Anti-tumor and Anti-cancer Research

The chromene nucleus is a vital component in molecules exhibiting anti-tumor and anti-cancer activities . Derivatives of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine could be synthesized and studied for their efficacy in inhibiting cancer cell growth, providing a new avenue for cancer treatment research.

Development of Bioactive Natural Products

Chromenes form the core structure of various natural products with bioactive properties . The structural similarity of benzoxazine derivatives suggests they could also be central to the discovery and development of new bioactive compounds, potentially leading to the identification of novel natural products with therapeutic benefits.

Safety and Hazards

The safety information for 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

Studies have shown that it can undergo rearrangement reactions with various α- and/or γ-substituted pyridine n-oxides . The benzoxazine moiety was introduced into the side chain and/or β-position of the pyridine ring, in addition to the α-position . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Pharmacokinetics

It’s known that the compound is oil-soluble and can be dissolved in chloroform and dichloromethane . This suggests that it may have good bioavailability due to its lipophilic nature.

Action Environment

The action of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be influenced by various environmental factors. For instance, its solubility in oil suggests that it may be more effective in lipophilic environments .

properties

IUPAC Name

4-chloro-2,2-dimethyl-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOZOHKBSIGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C2=CC=CC=C2O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345143
Record name 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

CAS RN

74405-07-5
Record name 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (100 g, 0.56 mol) in POCl3 (500 mL) was added PCl5 (170 g, 0.84 mol) at the room temperature. The mixture was hearted at 60° C. overnight. The solvent was removed by distillation under atmospheric pressure and the residue was distilled under reduced pressure (85-86° C., 2.5 mmHg) to give 4-chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine (50 g, 45%). 1H NMR (400 MHz, CDCl3) δ 7.55 (dd, J=1.6, 8.4 Hz, 1H), 7.38 (dt, J=1.6, 8.0 Hz 1H), 6.95 (t, J=6.8 Hz 1H), 6.79 (d, J=8.0 Hz 1H), 1.61 (s, 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Reactant of Route 2
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Reactant of Route 3
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

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